N-Hydroxyquinoline-5-carbimidoyl chloride
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Overview
Description
N-Hydroxyquinoline-5-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a carbimidoyl chloride group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyquinoline-5-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, nitrosation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyquinoline-5-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5-carbimidoyl chloride derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form amine derivatives.
Substitution: The chlorine atom in the carbimidoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
N-Hydroxyquinoline-5-carbimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-5-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbimidoyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-carbimidoyl chloride: Lacks the hydroxy group, making it less reactive in certain reactions.
N-Hydroxyquinoline-5-carboxamide: Contains a carboxamide group instead of carbimidoyl chloride, leading to different reactivity and applications.
N-Hydroxyquinoline-5-sulfonamide:
Uniqueness
N-Hydroxyquinoline-5-carbimidoyl chloride is unique due to the presence of both hydroxy and carbimidoyl chloride groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(5Z)-N-hydroxyquinoline-5-carboximidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10- |
InChI Key |
INDVVUFFRNNBSG-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C(=N/O)/Cl |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl |
Origin of Product |
United States |
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